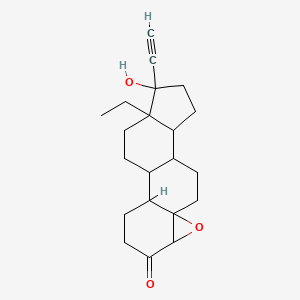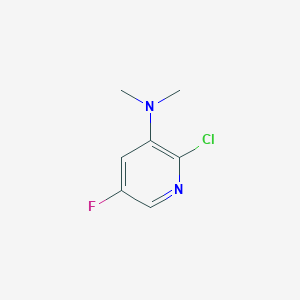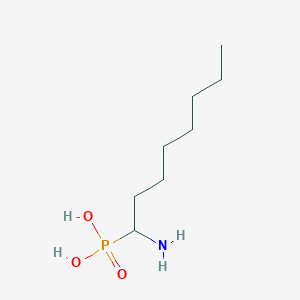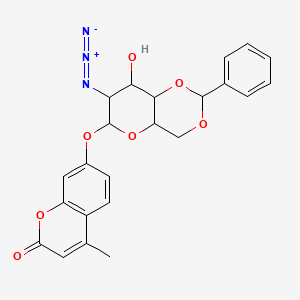
(2-(Phenoxycarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Phenoxycarbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H11BO4 and a molecular weight of 242.04 g/mol . This compound is known for its role as a catalyst in various organic reactions, particularly in the chemoselective activation of oxime N−OH bonds for the preparation of functionalized amide compounds via Beckmann Rearrangement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Nitrated or halogenated phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
(2-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Phenoxycarbonyl)phenyl)boronic acid involves its role as a catalyst in the chemoselective activation of oxime N−OH bonds. This activation facilitates the Beckmann Rearrangement, leading to the formation of functionalized amide compounds. The boronic acid group interacts with the oxime, enhancing its reactivity and promoting the rearrangement under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar catalytic properties.
(4-(Phenoxycarbonyl)phenyl)boronic acid: A structural isomer with different reactivity and applications.
(3-(Phenoxycarbonyl)phenyl)boronic acid: Another isomer with distinct chemical properties.
Uniqueness
(2-(Phenoxycarbonyl)phenyl)boronic acid is unique due to its specific structure, which allows for efficient chemoselective activation of oxime N−OH bonds. This makes it particularly valuable in the synthesis of functionalized amide compounds via Beckmann Rearrangement, a reaction not as efficiently catalyzed by other boronic acid derivatives .
Propiedades
Fórmula molecular |
C13H11BO4 |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
(2-phenoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H |
Clave InChI |
AUGBWBXAUSLNIT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C(=O)OC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)

![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)


![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)



